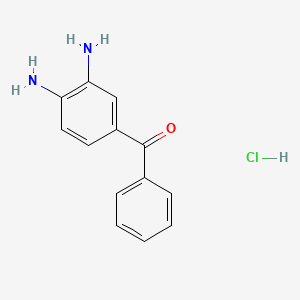

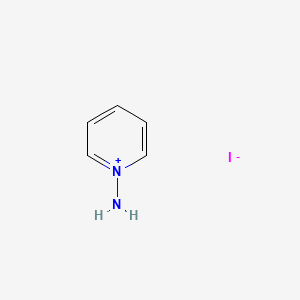

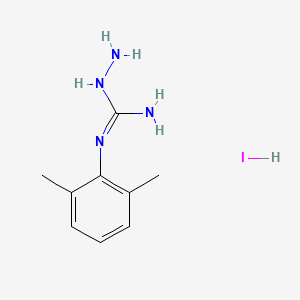

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of guanidine derivatives can be complex, involving multiple steps and reagents. Paper describes a highly efficient one-pot approach for the synthesis of carbonyl 2-amino-pyrimidines, which are synthesized from 1,3-diynes and guanidine. This process involves the use of cesium carbonate (Cs2CO3) and dimethyl sulfoxide (DMSO) and results in a tandem regioselective heterocyclization followed by selective oxidation. Although this paper does not directly address the synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, the methodology could potentially be adapted for the synthesis of related compounds.

Molecular Structure Analysis

The structural characterization of guanidine and its derivatives is crucial for understanding their reactivity and properties. Paper reports the first structural characterization of the free base guanidine by determining the crystal structures of its co-crystals with 2-amino-4,6-dimethyl-1,3,5-triazine. Single crystal X-ray diffraction was used to obtain this information. This study provides foundational knowledge about the solid-state structure of guanidine, which could be extrapolated to related compounds such as 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide.

Chemical Reactions Analysis

The papers provided do not specifically mention the chemical reactions of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide. However, guanidine and its derivatives are known to participate in various chemical reactions due to their reactivity, particularly as a result of the presence of the guanidine functional group. The synthesis paper implies that guanidine can act as an N-C=N source, which suggests that it could engage in reactions to form heterocyclic compounds. This reactivity might be relevant to the chemical reactions that 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, the structural information from paper can be used to infer certain properties. For instance, the solid-state structure can affect the compound's solubility, melting point, and stability. Additionally, the presence of the guanidine group is likely to contribute to the compound's basicity and potential to form hydrogen bonds.

Wissenschaftliche Forschungsanwendungen

Guanidine Derivatives in Organic Chemistry

Guanidine derivatives, including 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, have been extensively explored in organic chemistry. For instance, modified guanidines have been studied as potential chiral superbases, which are crucial in various chemical reactions (Isobe et al., 2000). This involves the preparation of complex guanidine structures like triazabicyclooctene systems and iminoimidazolidines, highlighting the versatility of guanidine derivatives in synthesizing unique organic compounds.

Catalysis and Polymerization

Guanidine derivatives have applications in catalysis and polymerization. Zinc guanidinate complexes, for example, have been employed in ring-opening polymerisation catalysis, showcasing the role of guanidine derivatives in facilitating complex chemical transformations (Coles & Hitchcock, 2004). This application is vital in the production of polymers and other materials.

Synthesis of Imidazoles and Triazolines

The synthesis of trisubstituted imidazoles, an important class of compounds in pharmaceuticals and agrochemicals, has utilized guanidine derivatives (Kolos et al., 2013). Additionally, guanidine derivatives have been used in the synthesis of derivatives like 1,2,4-triazoline-5-thione, which have potential antibacterial activities (Dobosz et al., 2003).

Formation of Guanidinate-Supported Complexes

In organometallic chemistry, guanidine derivatives have been instrumental in forming guanidinate-supported complexes, which are catalysts for reactions like alkyne hydroamination (Ong et al., 2002). These complexes play a significant role in developing new synthetic pathways and materials.

Molecular Recognition and Synthesis

Guanidine derivatives are also used in molecular recognition processes, particularly in forming complexes with dicarboxylic acids (Qi Yan-xing, 2004). Such processes are fundamental in developing sensors and other analytical tools.

Hydrogen Bonding Studies

The hydrogen bonding motifs of guanidinium cations, including those derived from guanidine, have been studied to understand their interaction with monoanions (Said et al., 2006). This research is crucial for designing new materials and understanding biological systems.

Eigenschaften

IUPAC Name |

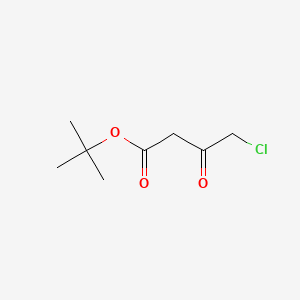

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFALJERYVUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381790 |

Source

|

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

CAS RN |

68569-67-5 |

Source

|

| Record name | NSC137921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.